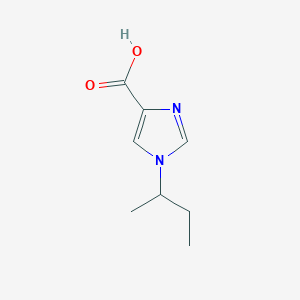
1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound features a butan-2-yl group attached to the nitrogen at position 1 and a carboxylic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of imidazole with butan-2-yl halide, followed by carboxylation at the 4-position. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be used to facilitate the alkylation step, while high-pressure carbon dioxide can be employed for the carboxylation process.
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The butan-2-yl group can be oxidized to form a ketone or an alcohol, depending on the oxidizing agent used.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with halogens or other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
- Oxidation of the butan-2-yl group yields 1-(Butan-2-one)-1H-imidazole-4-carboxylic acid.
- Reduction of the carboxylic acid group forms 1-(Butan-2-YL)-1H-imidazole-4-methanol.
- Halogenation of the imidazole ring produces 1-(Butan-2-YL)-2-chloro-1H-imidazole-4-carboxylic acid.
Scientific Research Applications
1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the modulation of metabolic pathways.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(Butan-2-YL)-1H-imidazole-2-carboxylic acid: Similar structure but with the carboxylic acid group at position 2.
1-(Butan-2-YL)-1H-imidazole-5-carboxylic acid: Carboxylic acid group at position 5.
1-(Butan-2-YL)-1H-imidazole-4-methanol: Carboxylic acid group reduced to a methanol group.
Uniqueness: 1-(Butan-2-YL)-1H-imidazole-4-carboxylic acid is unique due to the specific positioning of the butan-2-yl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-butan-2-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-3-6(2)10-4-7(8(11)12)9-5-10/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
WODHARHYZHFOHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=C(N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene](/img/structure/B13223290.png)
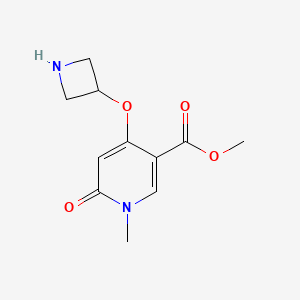
![1-{[(Benzyloxy)carbonyl]amino}-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid](/img/structure/B13223295.png)
![1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223303.png)

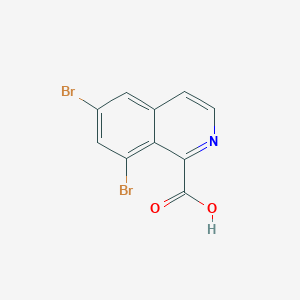
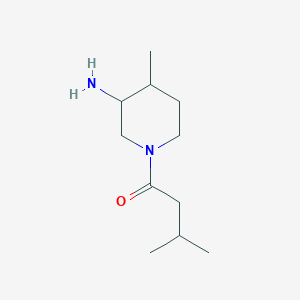
![3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13223325.png)
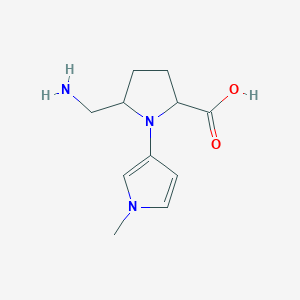

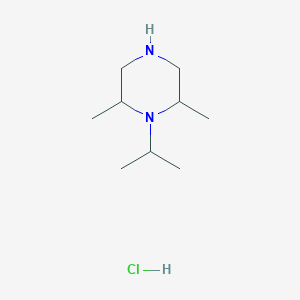
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13223343.png)

![N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide](/img/structure/B13223362.png)
